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molecular formula C7H7NO2 B016683 N-Hydroxybenzamide CAS No. 495-18-1

N-Hydroxybenzamide

Cat. No. B016683
M. Wt: 137.14 g/mol
InChI Key: VDEUYMSGMPQMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06136990

Procedure details

To 156 mg of said compound (16) were added 2 ml of ethyl acetate, 2 ml of aqueous saturated sodium hydrogencarbonate, and 0.042 ml of benzoyl chloride and the mixture was reacted at room temperature for 3 hours to obtain a benzoylamino-alcohol compound (compound (17), C53H65NO14Si, molecular weight of 968.18).
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.042 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][OH:2].C(=O)([O-])O.[Na+].[C:8](Cl)(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(OCC)(=O)C>[C:8]([NH:1][OH:2])(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
156 mg
Type
reactant
Smiles
NO
Name
Quantity
2 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0.042 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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